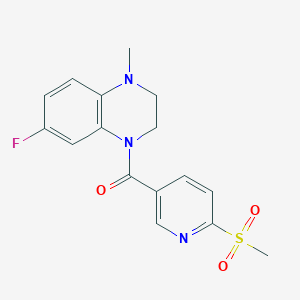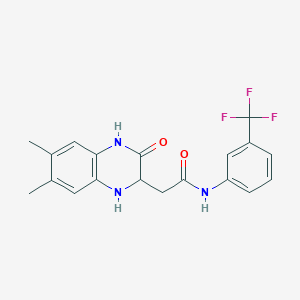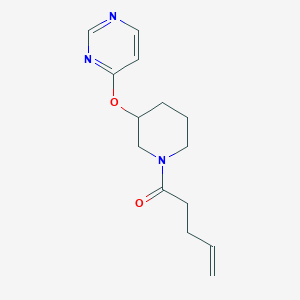![molecular formula C21H18FN5O2S B2394564 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide CAS No. 894060-28-7](/img/structure/B2394564.png)
2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound features a triazolo[4,3-b]pyridazine core, which is a heterocyclic aromatic structure, and is functionalized with fluorophenyl, methoxybenzyl, and acetamide groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. Subsequent steps may include the formation of the thioacetamide moiety and the attachment of the methoxybenzyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorophenyl group can be oxidized to form a fluorophenol derivative.
Reduction: : The triazolo[4,3-b]pyridazine core can be reduced to form a corresponding amine.
Substitution: : The methoxybenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: : Fluorophenol derivatives.
Reduction: : Triazolo[4,3-b]pyridazine amines.
Substitution: : Substituted methoxybenzyl derivatives.
Aplicaciones Científicas De Investigación
This compound has shown promise in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It has potential as a tool in biological studies, particularly in understanding enzyme inhibition and receptor binding.
Medicine: : It has been investigated for its antitumor properties, showing potential as a dual inhibitor of c-Met and Pim-1, which are involved in cancer progression.
Industry: : Its unique chemical structure makes it useful in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of specific molecular targets, such as c-Met and Pim-1 kinases. By binding to these kinases, it disrupts their activity, leading to the inhibition of tumor growth and proliferation. The exact molecular pathways involved include the downregulation of c-Myc and other oncogenic pathways.
Comparación Con Compuestos Similares
This compound is unique due to its specific structural features and dual inhibitory activity. Similar compounds include other triazolo[4,3-b]pyridazine derivatives, such as PF-04254644, which also target c-Met but may have different selectivity profiles and biological activities[_{{{CITATION{{{_4{Lessons from (S)-6-(1-(6-(1-Methyl-1H-pyrazol- 4-yl)-[1,2,4]triazolo4 ....
Propiedades
IUPAC Name |
2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-29-18-5-3-2-4-15(18)12-23-20(28)13-30-21-25-24-19-11-10-17(26-27(19)21)14-6-8-16(22)9-7-14/h2-11H,12-13H2,1H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMDSPXCJQPZEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone](/img/structure/B2394483.png)
![N-(3-fluorophenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2394485.png)
![N-(4-isopropoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2394486.png)
![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2394487.png)

![5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2394490.png)
![N-(2,3-dimethylphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide](/img/structure/B2394491.png)

![3-chloro-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2394494.png)
![(E)-3-[4-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2394495.png)
![N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2394496.png)


